molecular formula C22H24N4O3 B11137078 2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone

2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone

Cat. No.: B11137078
M. Wt: 392.5 g/mol
InChI Key: HNLSKZQGYVKNCY-UHFFFAOYSA-N
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Description

2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridoindole and a cinnolinone moiety. These structural features contribute to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of 2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves multiple steps, including the formation of the pyridoindole and cinnolinone cores, followed by their coupling. The synthetic route typically starts with the preparation of the pyridoindole intermediate through a series of reactions such as cyclization and functional group modifications. The cinnolinone moiety is then synthesized separately, often involving cyclization reactions as well. The final step involves coupling these two intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts, to form the desired compound .

Chemical Reactions Analysis

2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-tumor effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[2-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C22H24N4O3/c1-29-15-6-7-19-16(11-15)17-12-25(9-8-20(17)23-19)22(28)13-26-21(27)10-14-4-2-3-5-18(14)24-26/h6-7,10-11,23H,2-5,8-9,12-13H2,1H3

InChI Key

HNLSKZQGYVKNCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CN4C(=O)C=C5CCCCC5=N4

Origin of Product

United States

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